

An In-depth Technical Guide to the Physical Properties of 3-Bromopyridazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromopyridazine**

Cat. No.: **B1282269**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of **3-Bromopyridazine**, with a particular focus on its melting point. The document includes tabulated data, detailed experimental protocols for melting point determination, and graphical representations of the experimental workflow and the physical state transitions.

Core Physical and Chemical Properties

3-Bromopyridazine is a halogenated heterocyclic compound that serves as a versatile intermediate in pharmaceutical and chemical synthesis.^[1] Its chemical structure, featuring a pyridazine ring substituted with a bromine atom, allows for a variety of chemical reactions, including palladium-catalyzed cross-coupling and nucleophilic substitutions.^[1] Understanding its physical properties is critical for its handling, storage, and application in synthetic chemistry.

Data Presentation: Physical Property Summary

The quantitative physical properties of **3-Bromopyridazine** are summarized in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	3-bromopyridazine	[2]
CAS Number	88491-61-6	[1] [3] [4]
Molecular Formula	C ₄ H ₃ BrN ₂	[1] [2] [4]
Molecular Weight	~157.0 g/mol ; 158.98 g/mol	[1] [4]
Appearance	White to off-white crystalline solid	[1] [3]
Melting Point	70-75 °C [1] ; ~70-73 °C [3]	
Boiling Point	269.972 °C (at 760 mmHg)	[5]
Density	1.727 g/cm ³	[5]
Solubility	Moderately soluble in DMSO and DMF; Soluble in ethanol and dichloromethane; Sparingly soluble/low solubility in water.	[1] [3]

Experimental Protocol: Melting Point Determination

The melting point of a solid is a key indicator of its purity. The following protocol describes a standard method for determining the melting point range of **3-Bromopyridazine** using a capillary melting point apparatus.

Principle

A small, finely powdered sample of the crystalline solid is heated slowly in a capillary tube. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range. A pure substance typically has a sharp melting point range of 1-2°C.

Materials and Apparatus

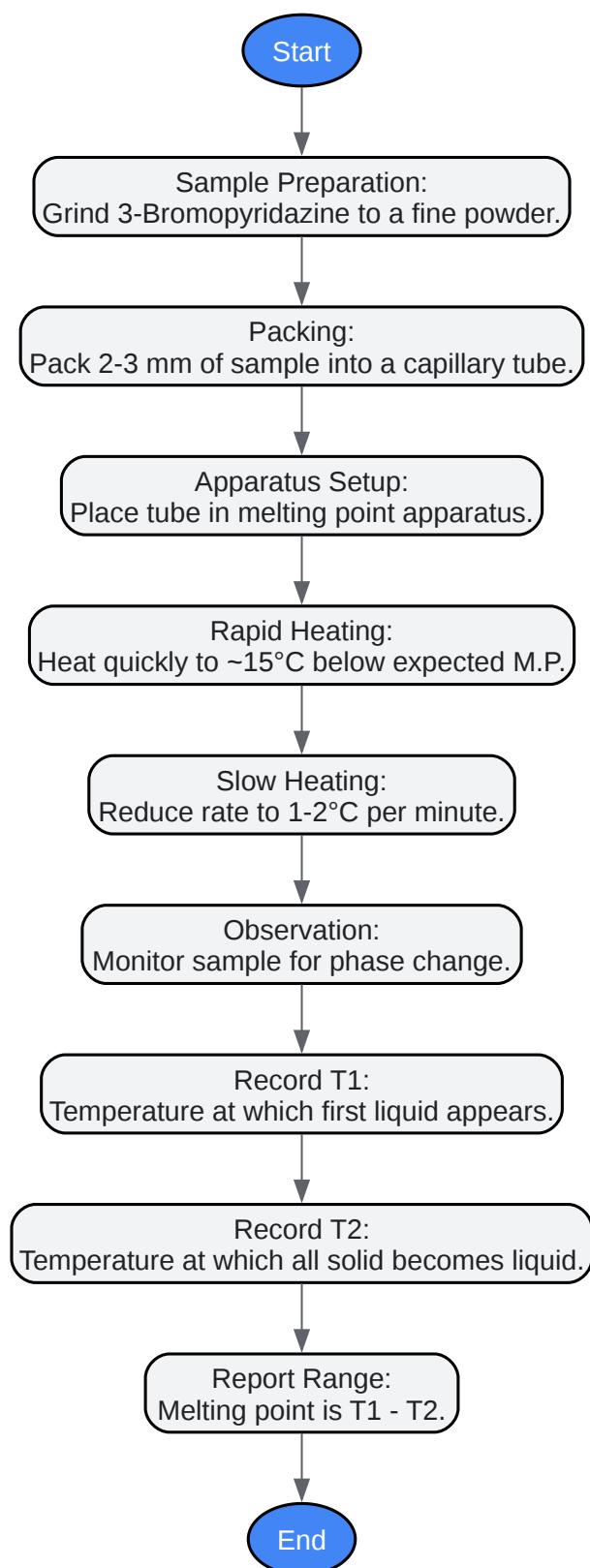
- **3-Bromopyridazine** sample

- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
- Mortar and pestle
- Spatula

Detailed Methodology

- Sample Preparation:
 - Place a small amount of **3-Bromopyridazine** on a clean, dry watch glass.
 - Using a mortar and pestle, finely grind the crystalline solid into a powder. This ensures uniform packing and heat transfer.
 - Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The sample height should be approximately 2-3 mm.
 - Invert the tube and gently tap it on a hard surface to cause the sample to fall to the bottom, sealed end of the tube.
- Apparatus Setup:
 - Insert the packed capillary tube into the sample holder of the melting point apparatus.
 - Set the apparatus to a rapid heating rate to approach the expected melting point (e.g., 10-15°C below the lower expected limit of 70°C).
- Measurement:
 - Begin heating the sample.
 - When the temperature is approximately 15°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.
 - Observe the sample closely through the magnifying lens.

- Record the temperature (T_1) at which the first drop of liquid appears.
- Continue heating slowly and record the temperature (T_2) at which the entire solid sample has turned into a clear liquid.
- The melting point is reported as the range $T_1 – T_2$.


- Post-Measurement:
 - Allow the apparatus to cool before performing any subsequent measurements.
 - Always use a fresh capillary tube and sample for each determination to ensure accuracy.

Visualizations

Diagrams are provided below to illustrate key workflows and relationships relevant to the physical properties of **3-Bromopyridazine**.

Experimental Workflow for Melting Point Determination

The following diagram outlines the logical steps for determining the melting point of a solid organic compound like **3-Bromopyridazine**.

[Click to download full resolution via product page](#)

Workflow for Melting Point Determination.

Temperature-Dependent Physical State of 3-Bromopyridazine

This diagram illustrates the relationship between temperature and the physical state of **3-Bromopyridazine**, highlighting its melting point range.

Physical State of 3-Bromopyridazine vs. Temperature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemshuttle.com [chemshuttle.com]
- 2. 3-Bromopyridazine | C4H3BrN2 | CID 13126699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. 3-Bromo-pyridazine, CAS No. 88491-61-6 - iChemical [ichemical.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3-Bromopyridazine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282269#physical-properties-of-3-bromopyridazine-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com